molecular formula C10H11IO B14817899 1-Cyclopropoxy-4-iodo-2-methylbenzene

1-Cyclopropoxy-4-iodo-2-methylbenzene

Cat. No.: B14817899
M. Wt: 274.10 g/mol
InChI Key: ISZYWERIRRKLOQ-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-4-iodo-2-methylbenzene is a substituted aromatic compound featuring a cyclopropoxy group at position 1, an iodine atom at position 4, and a methyl group at position 2. The cyclopropoxy group introduces significant steric strain due to the cyclopropane ring’s angular geometry, which can influence reactivity and stability. Limited direct synthesis or application data for this compound are available in published literature, necessitating comparisons with structurally similar analogs.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

1-cyclopropyloxy-4-iodo-2-methylbenzene

InChI

InChI=1S/C10H11IO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3

InChI Key

ISZYWERIRRKLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropoxy-4-iodo-2-methylbenzene typically involves the following steps:

Chemical Reactions Analysis

1-Cyclopropoxy-4-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropoxy-4-iodo-2-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Methoxy-4-(2-methoxypropan-2-yl)benzene ()
  • Structure : Methoxy groups at position 1 and a branched methoxypropan-2-yl group at position 3.
  • Synthesis : Prepared via photoredox catalysis using iridium-based photocatalysts, emphasizing mild conditions for ether formation .
  • Key Differences :
    • The cyclopropoxy group in the target compound introduces greater steric hindrance and ring strain compared to the linear methoxy groups in this analog.
    • Iodine (in the target) vs. methoxypropan-2-yl (in this analog): The iodine atom enhances electrophilicity at the aromatic ring, whereas the methoxypropan-2-yl group may increase solubility in polar solvents.
Pesticide Derivatives ()
  • Examples :
    • 1-Methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate (bromopropylate)
    • 1-Methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzenacetate (chloropropylate)
  • Key Differences: Halogen Type: Bromo/chloro substituents in pesticides vs. iodo in the target compound. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br/Cl) may reduce thermal stability but enhance reactivity in substitution reactions .

Structural and Electronic Comparisons

1-(2-Methoxypropan-2-yl)-4-methylbenzene ()
  • IUPAC Name : 1-(2-Methoxypropan-2-yl)-4-methylbenzene.
  • Key Features : A methyl group at position 4 and a methoxy-substituted isopropyl group at position 1.
  • Comparison :
    • Substituent Position : The target compound’s iodine at position 4 vs. methyl in this analog. Iodine’s electron-withdrawing nature deactivates the ring, whereas methyl is electron-donating, altering electrophilic substitution patterns.
    • Steric Effects : The cyclopropoxy group in the target compound likely creates more steric hindrance than the methoxypropan-2-yl group .

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